2,7-diphenyl-9H-carbazole

Catalog No.
S3216062
CAS No.
42448-04-4
M.F
C24H17N
M. Wt
319.407
Availability
In Stock
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2,7-diphenyl-9H-carbazole

CAS Number

42448-04-4

Product Name

2,7-diphenyl-9H-carbazole

IUPAC Name

2,7-diphenyl-9H-carbazole

Molecular Formula

C24H17N

Molecular Weight

319.407

InChI

InChI=1S/C24H17N/c1-3-7-17(8-4-1)19-11-13-21-22-14-12-20(18-9-5-2-6-10-18)16-24(22)25-23(21)15-19/h1-16,25H

InChI Key

NWLCIOKUOGGKKK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(N3)C=C(C=C4)C5=CC=CC=C5

solubility

not available

2,7-Diphenyl-9H-carbazole (CAS 42448-04-4) is a highly specialized, extended pi-conjugated building block primarily utilized in the synthesis of advanced organic optoelectronic materials. Featuring phenyl substituents at the 2 and 7 positions, this compound offers a distinct electronic and steric profile compared to the more ubiquitous 3,6-substituted carbazoles. In industrial and academic procurement, it is prioritized as a rigid, thermally stable precursor for deep-blue thermally activated delayed fluorescence (TADF) emitters, multi-resonant (MR) TADF materials, and high-performance hole transport layers (HTLs). Its baseline value lies in its ability to simultaneously deepen HOMO levels, stabilize triplet (T1) energies through whole-molecule delocalization, and provide excellent thermal stability, making it a critical selection for next-generation organic light-emitting diodes (OLEDs) and perovskite solar cell architectures [1].

Procurement substitution with the closely related isomer 3,6-diphenyl-9H-carbazole or standard 3,6-di-tert-butyl-9H-carbazole fundamentally alters the photophysical and electrochemical performance of derived materials. Because the 3,6-positions in the carbazole core dominate the highest occupied molecular orbital (HOMO) electron density, substitution at these sites leads to shallower HOMO levels and highly localized triplet states. In contrast, 2,7-substitution delocalizes the T1 electron density across the entire molecule, significantly stabilizing the triplet energy. Consequently, substituting 2,7-diphenyl-9H-carbazole with a 3,6-isomer in MR-TADF emitter synthesis results in mismatched singlet-triplet energy gaps (ΔEST), inferior deep-blue color purity, and suboptimal charge injection barriers, rendering generic analogs non-viable for high-efficiency optoelectronic device manufacturing[1].

Precursor Suitability: Delocalization-Driven Triplet Energy Stabilization

Time-dependent density functional theory (TD-DFT) within the Tamm-Dancoff approximation reveals a critical divergence in the excited-state energetics of carbazole isomers. While both 2,7-diphenyl-9H-carbazole and 3,6-diphenyl-9H-carbazole exhibit nearly identical S1 energies of approximately 4.0 eV, their triplet states differ drastically. The T1 electron density in 2,7-diphenyl-9H-carbazole is delocalized across the entire molecule, yielding a highly stabilized T1 energy of 3.04 eV. In contrast, the 3,6-diphenyl isomer exhibits a significantly higher T1 energy of 3.33 eV due to localized electron density[1].

Evidence DimensionTriplet (T1) state energy
Target Compound Data3.04 eV (2,7-diphenyl-9H-carbazole)
Comparator Or Baseline3.33 eV (3,6-diphenyl-9H-carbazole)
Quantified Difference0.29 eV stabilization in T1 energy for the 2,7-isomer
ConditionsTD-DFT calculations (Tamm-Dancoff approximation) of isolated fragments

The 0.29 eV stabilization in T1 energy is crucial for engineering large singlet-triplet energy gaps (ΔEST) in derived MR-TADF emitters, making the 2,7-isomer strictly required for deep-blue OLEDs.

Electrochemical Behavior: Inductive Deepening of HOMO Levels

The substitution pattern on the carbazole core directly dictates the oxidation potential and HOMO energy of the resulting optoelectronic materials. When 2,7-diphenyl-9H-carbazole is used as a donor fragment in multi-resonant emitters (e.g., tBuPh-BN), the resulting HOMO level is deepened to -5.43 eV. In direct comparison, structurally analogous emitters derived from standard 3,6-di-tert-butylcarbazole (DtBuCzB) exhibit a shallower HOMO level of -5.28 eV. This deepening is attributed to the inductively electron-withdrawing effect of the phenyl groups at the 2,7-positions, which avoids the electron-rich 3,6-axis [1].

Evidence DimensionHOMO energy level of derived MR-TADF emitter
Target Compound Data-5.43 eV (2,7-diphenyl derivative)
Comparator Or Baseline-5.28 eV (3,6-di-tert-butyl derivative)
Quantified Difference0.15 eV deeper HOMO level
ConditionsDensity Functional Theory (PBE0/6-31G(d,p) level) and cyclic voltammetry

A deeper HOMO level enhances the oxidative stability of the material and reduces the hole injection barrier when matched with deep-HOMO hole transport layers, directly improving device longevity.

Thermal Behavior: High-Temperature Configurational and Thermal Stability

When 2,7-diphenyl-9H-carbazole is utilized as a structural core for advanced chiral MR-TADF emitters, the resulting molecules exhibit exceptional thermal robustness. The steric hindrance introduced at the 2,7-positions forces a twist onto the carbazole core, endowing the molecule with helical chirality that remains configurationally stable even at elevated temperatures of 90 °C. Furthermore, these 2,7-diphenyl-derived emitters demonstrate outstanding bulk thermal stability, achieving a decomposition temperature (Td, 5% weight loss) of 488 °C. This vastly exceeds the thermal requirements for standard vacuum thermal evaporation processes, ensuring no degradation occurs during device fabrication [1].

Evidence DimensionDecomposition temperature (Td, 5% weight loss)
Target Compound Data488 °C (2,7-diphenyl-carbazole derived emitter)
Comparator Or BaselineStandard OLED processing thermal threshold (~250-300 °C)
Quantified Difference>180 °C safety margin for vacuum deposition
ConditionsThermogravimetric analysis (TGA) under inert atmosphere

High thermal and configurational stability prevents material degradation and racemization during high-temperature vacuum sublimation, ensuring reproducible batch-to-batch OLED performance.

Synthesis of Deep-Blue MR-TADF Emitters

Due to its stabilized T1 energy (3.04 eV) and deep HOMO levels, 2,7-diphenyl-9H-carbazole is the mandatory precursor for synthesizing multi-resonant thermally activated delayed fluorescence (MR-TADF) emitters targeting the BT.2020 blue color gamut. Generic 3,6-isomers fail to provide the necessary singlet-triplet energy gap (ΔEST) required for efficient delayed fluorescence in this spectrum [1].

Bipolar Host Materials for Phosphorescent OLEDs

The compound's high thermal stability (Td > 488 °C in derivatives) and rigid pi-conjugated structure make it an ideal building block for bipolar host materials. In these architectures, the 2,7-diphenyl core balances hole and electron fluxes while its stabilized triplet state prevents reverse energy transfer (triplet exciton quenching) from the phosphorescent dopant back to the host [1].

Hole Transport Layers (HTLs) in Perovskite Solar Cells

The deep HOMO level (-5.43 eV in derivatives) aligns perfectly with the valence band of standard perovskite absorbers. Consequently, 2,7-diphenyl-9H-carbazole derivatives are highly effective at extracting holes while blocking electrons, and their enhanced oxidative stability resists the degradation pathways common in shallower-HOMO alternatives like Spiro-OMeTAD [1].

XLogP3

6.6

Dates

Last modified: 08-18-2023

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